

Application Notes and Protocols for the Characterization of 1-Cyclopropyl-ethanone oxime

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Compound of Interest

Compound Name: 1-Cyclopropyl-ethanone oxime

Cat. No.: B1310792

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of **1-Cyclopropyl-ethanone oxime** (C₅H₉NO, Mol. Wt.: 99.13 g/mol, CAS: 51761-72-9).^{[1][2][3]} Detailed protocols for spectroscopic and chromatographic methods are presented, along with data interpretation guidelines.

Overview of Analytical Techniques

A multi-faceted analytical approach is essential for the comprehensive characterization of **1-Cyclopropyl-ethanone oxime**. This includes spectroscopic techniques for structural elucidation and chromatographic methods for purity assessment. Thermal analysis can provide insights into the material's physical properties and stability.

Analytical Technique	Purpose	Key Information Obtained
NMR Spectroscopy	Structural Elucidation and Confirmation	¹ H and ¹³ C chemical shifts, coupling constants, confirmation of functional groups.
Mass Spectrometry (MS)	Molecular Weight Determination and Structural Information	Molecular ion peak, fragmentation pattern, confirmation of elemental composition.
Gas Chromatography (GC)	Purity Assessment and Separation of Volatile Impurities	Retention time, peak area (for quantification), detection of residual solvents.
High-Performance Liquid Chromatography (HPLC)	Purity Assessment and Quantification	Retention time, peak area, separation of non-volatile impurities.
Thermal Analysis (TGA/DSC)	Thermal Stability and Phase Transitions	Decomposition temperature, melting point, heat flow changes. [4] [5] [6]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous identification and structural analysis of **1-Cyclopropyl-ethanone oxime**.

2.1.1. ¹H NMR Spectroscopy

- Objective: To identify the different types of protons and their connectivity in the molecule.
- Expected Chemical Shifts:
 - Cyclopropyl protons: Multiplets in the range of 0.4-1.2 ppm.
 - Methyl protons: A singlet or a doublet (if coupled) around 1.8-2.2 ppm.

- Oxime proton (-NOH): A broad singlet at a downfield region, typically > 8.0 ppm, which is exchangeable with D₂O.

Table 1: Representative ¹H NMR Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
0.5-0.7	m	2H	CH ₂ (cyclopropyl)
0.8-1.0	m	2H	CH ₂ (cyclopropyl)
1.5-1.7	m	1H	CH (cyclopropyl)
1.95	s	3H	CH ₃
9.50	br s	1H	NOH

Note: This is a representative spectrum. Actual chemical shifts may vary depending on the solvent and instrument.

2.1.2. ¹³C NMR Spectroscopy

- Objective: To identify the number of unique carbon atoms in the molecule.
- Expected Chemical Shifts:
 - Cyclopropyl carbons: In the range of 0-15 ppm.
 - Methyl carbon: Around 10-20 ppm.
 - Quaternary carbon (C=N): In the downfield region, typically > 150 ppm.

Table 2: ¹³C NMR Data

Chemical Shift (ppm)	Assignment
~5-10	CH ₂ (cyclopropyl)
~10-15	CH (cyclopropyl)
~15-20	CH ₃
~155-160	C=N

Data sourced from public databases.[\[1\]](#)

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of **1-Cyclopropyl-ethanone oxime**.

- Expected Molecular Ion Peak (M⁺): m/z = 99.13
- Key Fragmentation Pathways: The molecule may undergo fragmentation through various pathways, including the loss of the oxime group, cleavage of the cyclopropyl ring, and McLafferty rearrangement.[\[7\]](#)[\[8\]](#)

Table 3: Key Mass Spectrometry Data

m/z	Possible Fragment
99	[M] ⁺
84	[M-NHOH] ⁺
57	[C ₃ H ₅ CO] ⁺
41	[C ₃ H ₅] ⁺

Data sourced from public databases.[\[1\]](#)[\[2\]](#)

Chromatographic Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for assessing the purity of **1-Cyclopropyl-ethanone oxime** and identifying volatile impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for determining the purity and quantifying **1-Cyclopropyl-ethanone oxime**, especially for analyzing non-volatile impurities.

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase behavior of the compound.^{[4][9][10]}

- TGA: Measures the change in mass as a function of temperature, indicating the decomposition temperature.
- DSC: Measures the heat flow to or from a sample as a function of temperature, used to determine melting point and other phase transitions.^[6]

Experimental Protocols

Protocol 1: Synthesis of 1-Cyclopropyl-ethanone oxime

This protocol describes a general method for the synthesis of oximes from ketones.^{[11][12]}

Materials:

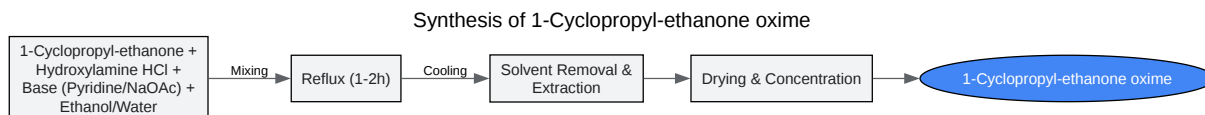
- 1-Cyclopropyl-ethanone
- Hydroxylamine hydrochloride ($\text{NH}_2\text{OH}\cdot\text{HCl}$)
- Pyridine or Sodium Acetate
- Ethanol
- Water
- Dichloromethane or Diethyl ether

- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Reflux condenser
- Stirring plate
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask, dissolve 1-Cyclopropyl-ethanone (1 equivalent) in ethanol.
- Add a solution of hydroxylamine hydrochloride (1.5 equivalents) and a base such as pyridine or sodium acetate (1.5 equivalents) in water.
- Reflux the mixture for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and remove the ethanol using a rotary evaporator.
- Extract the aqueous residue with dichloromethane or diethyl ether (3 x 50 mL).
- Combine the organic layers and wash with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization or column chromatography if necessary.

Diagram 1: Synthesis Workflow



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Caption: Workflow for the synthesis of **1-Cyclopropyl-ethanone oxime**.

Protocol 2: NMR Spectroscopic Analysis

Instrumentation:

- NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

- Accurately weigh 5-10 mg of **1-Cyclopropyl-ethanone oxime**.
- Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Parameters (Typical):

- Pulse Program: Standard single pulse (zg30)
- Number of Scans: 16-64
- Relaxation Delay (d1): 1-5 s
- Acquisition Time: 2-4 s
- Spectral Width: 10-15 ppm

¹³C NMR Parameters (Typical):

- Pulse Program: Proton-decoupled (zgpg30)
- Number of Scans: 1024 or more
- Relaxation Delay (d1): 2 s
- Spectral Width: 200-250 ppm

Protocol 3: GC-MS Analysis

Instrumentation:

- Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

Sample Preparation:

- Prepare a stock solution of **1-Cyclopropyl-ethanone oxime** in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of 1 mg/mL.
- Further dilute the stock solution to a final concentration of 10-100 µg/mL.

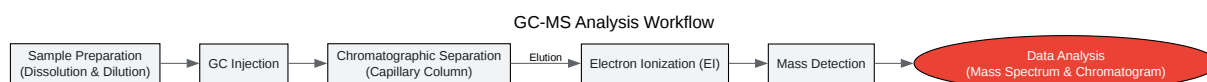
GC Conditions (Typical):

- Column: Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
- Injector Temperature: 250 °C
- Injection Volume: 1 µL (split or splitless mode)
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 min.
 - Ramp: 10 °C/min to 250 °C.
 - Final hold: 5 min at 250 °C.

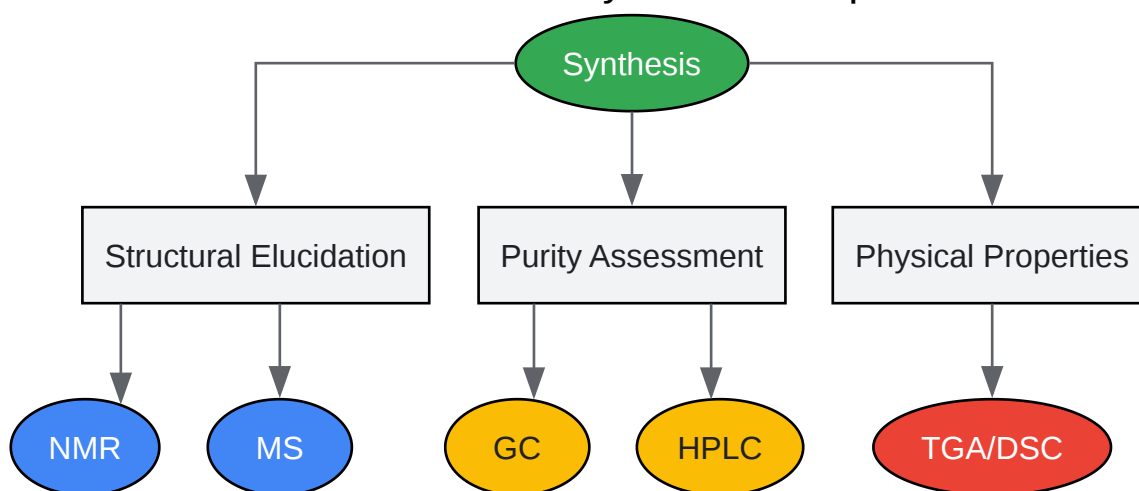
MS Conditions (Typical):

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 35-300
- Source Temperature: 230 °C
- Transfer Line Temperature: 280 °C

Diagram 2: GC-MS Analytical Workflow



Interrelation of Analytical Techniques



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